REACTION_CXSMILES
|
[CH:1]([Mg]Br)([CH3:3])[CH3:2].C(OCC)C.[CH:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#[N:17])=[O:12]>O1CCCC1>[OH:12][CH:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#[N:17])[CH:1]([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.62 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate and 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica column chromatography (eluting with 9% to 25% ethyl acetate in heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)C)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.164 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |